molecular formula C22H21N3O4 B4811176 N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE

Cat. No.: B4811176
M. Wt: 391.4 g/mol
InChI Key: BJXCKRHKWDGHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound known for its potential therapeutic applications. This compound features a unique structure that includes a benzodioxin ring fused with a hexahydroazepinoquinazoline core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin ring, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cholinesterases, which play a role in neurotransmission. This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its ability to inhibit cholinesterases and potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-21(23-15-6-8-18-19(13-15)29-11-10-28-18)14-5-7-16-17(12-14)24-20-4-2-1-3-9-25(20)22(16)27/h5-8,12-13H,1-4,9-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXCKRHKWDGHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC5=C(C=C4)OCCO5)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE

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